molecular formula C7H11ClN2 B1281583 4-(Aminomethyl)aniline dihydrochloride CAS No. 54799-03-0

4-(Aminomethyl)aniline dihydrochloride

Cat. No.: B1281583
CAS No.: 54799-03-0
M. Wt: 158.63 g/mol
InChI Key: XKLXSHQEFPJNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)aniline dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with ammonia, followed by reduction of the resulting 4-nitrobenzylamine to 4-(aminomethyl)aniline. The final step involves the formation of the dihydrochloride salt by reacting 4-(aminomethyl)aniline with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-(Aminomethyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify other molecules. Its effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)aniline dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various industrial and research applications .

Properties

CAS No.

54799-03-0

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-(aminomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H

InChI Key

XKLXSHQEFPJNEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CN)N.Cl

54799-03-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)aniline dihydrochloride
Reactant of Route 2
4-(Aminomethyl)aniline dihydrochloride
Reactant of Route 3
4-(Aminomethyl)aniline dihydrochloride
Reactant of Route 4
4-(Aminomethyl)aniline dihydrochloride
Reactant of Route 5
4-(Aminomethyl)aniline dihydrochloride
Reactant of Route 6
4-(Aminomethyl)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.